Cas no 201478-72-0 (Benzyl 3-formylpiperidine-1-carboxylate)

Benzyl 3-formylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Benzyl 3-formylpiperidine-1-carboxylate
- 1-Cbz-3-Piperidinecarboxaldehyde
- 5-BROMO-2-METHYL-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE
- N-Cbz-3-piperidinylcarboxaldehyde
- 1-Benzyloxycarbonyl-3-formyl piperidine
- 1-Benzyloxycarbonylpiperidine-3-carboxaldehyde
- 1-Cbz-3-formyl-piperidine
- 1-N-Z-3-FORMYLPIPERIDINE
- 3-Formyl-piperidine-1-carboxylic acid benzyl ester
- benzyl 3-formyl-1-piperidinecarboxylate
- benzyl-3-formylpiperidine-1-carboxylate
- N-CBZ-3-FORMYLPIPERIDINE
- Piperidine-3-carboxaldehyde,N-CBZ protected
- N-CBZ-3-PIPERIDINECARBOXALDEHYDE
- PubChem17509
- 3-formyl N-Cbz-piperidine
- QKGTVOXHDCVOAW-UHFFFAOYSA-N
- 1-N-Cbz-3-piperidinecarbaldehyde
- 1-CBZ-PIPERIDINE-3-ALDEHYDE
- RW1056
- OR1094
- 1-benzyloxycarbonyl-3-formylpiperidin
- SY016412
- benzyl 3-formylpiperidine-1-carboxylate;N-Cbz-3-piperidinecarboxaldehyde
- AB10988
- FT-0660527
- CS-11342
- A4394
- Z2044761404
- MFCD02179022
- 1-PIPERIDINECARBOXYLIC ACID, 3-FORMYL-, PHENYLMETHYL ESTER
- EN300-4753970
- AKOS015902248
- DTXSID30432552
- 1-benzyloxycarbonyl-3-formylpiperidine
- AM100474
- SCHEMBL992822
- 201478-72-0
- DB-012032
- Piperidine-3-carboxaldehyde, N-CBZ protected
- DTXCID00383380
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- MDL: MFCD02179022
- Inchi: 1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2
- InChI Key: QKGTVOXHDCVOAW-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])=O)C1([H])[H])=O
Computed Properties
- Exact Mass: 247.12100
- Monoisotopic Mass: 247.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.6
Experimental Properties
- Density: 1.222
- Boiling Point: 384.503℃/760mmHg
- Flash Point: 384.503 °C at 760 mmHg
- Refractive Index: 1.594
- PSA: 46.61000
- LogP: 2.17200
Benzyl 3-formylpiperidine-1-carboxylate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
Benzyl 3-formylpiperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl 3-formylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076622-1g |
3-Formyl-piperidine-1-carboxylic acid benzyl ester |
201478-72-0 | 98% | 1g |
¥2350 | 2023-04-15 | |
TRC | B276685-50mg |
Benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 50mg |
$ 81.00 | 2023-04-18 | ||
TRC | B276685-250mg |
Benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 250mg |
$ 207.00 | 2023-04-18 | ||
Enamine | EN300-4753970-10.0g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 10.0g |
$1359.0 | 2023-07-09 | |
Enamine | EN300-4753970-1.0g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 1.0g |
$170.0 | 2023-07-09 | |
Enamine | EN300-4753970-25.0g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 25.0g |
$2557.0 | 2023-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076622-25g |
3-Formyl-piperidine-1-carboxylic acid benzyl ester |
201478-72-0 | 98% | 25g |
¥25990 | 2023-04-15 | |
Chemenu | CM111929-5g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 5g |
$372 | 2021-08-06 | |
Alichem | A129007469-10g |
Benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 10g |
$816.48 | 2023-09-02 | |
Chemenu | CM111929-10g |
benzyl 3-formylpiperidine-1-carboxylate |
201478-72-0 | 95% | 10g |
$707 | 2021-08-06 |
Benzyl 3-formylpiperidine-1-carboxylate Related Literature
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1. Back matter
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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5. Back matter
Additional information on Benzyl 3-formylpiperidine-1-carboxylate
Recent Advances in the Application of Benzyl 3-formylpiperidine-1-carboxylate (CAS: 201478-72-0) in Chemical Biology and Pharmaceutical Research
Benzyl 3-formylpiperidine-1-carboxylate (CAS: 201478-72-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its piperidine core and formyl functional group, serves as a key building block for the synthesis of various pharmacologically active molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, infectious diseases, and cancer therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Benzyl 3-formylpiperidine-1-carboxylate as a precursor in the synthesis of potent sigma-1 receptor ligands. The researchers utilized the formyl group for subsequent reductive amination reactions, enabling the rapid generation of a diverse library of compounds with varying pharmacological profiles. This approach yielded several candidates with nanomolar affinity for the sigma-1 receptor, a promising target for neuropathic pain and neurodegenerative diseases.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) the application of 201478-72-0 in the development of novel quinolone derivatives. The piperidine scaffold provided optimal spatial arrangement for interaction with bacterial DNA gyrase, while the benzyloxycarbonyl protecting group allowed for selective deprotection during synthetic sequences. This work has led to compounds showing improved activity against drug-resistant strains of Staphylococcus aureus.
Recent advances in synthetic methodology have also expanded the utility of Benzyl 3-formylpiperidine-1-carboxylate. A Nature Communications paper (2024) described a novel photoredox-catalyzed C-H functionalization protocol that enables direct modification of the piperidine ring at the 4-position, significantly expanding the chemical space accessible from this intermediate. This breakthrough has important implications for medicinal chemistry, allowing for more efficient exploration of structure-activity relationships.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has been particularly noteworthy. Researchers at Memorial Sloan Kettering Cancer Center utilized 201478-72-0 as a linker component in the design of BET protein degraders, as reported in Cell Chemical Biology (2023). The formyl group served as an ideal conjugation point for E3 ligase ligands, while the piperidine ring provided optimal spacing and flexibility for ternary complex formation.
Quality control and analytical method development for 201478-72-0 have also seen significant progress. A recent Analytical Chemistry publication (2024) presented a validated UPLC-MS/MS method for the quantification of Benzyl 3-formylpiperidine-1-carboxylate and its potential impurities in pharmaceutical preparations, addressing the growing need for robust quality standards as this intermediate enters broader use in drug development pipelines.
Looking forward, the unique chemical properties of Benzyl 3-formylpiperidine-1-carboxylate continue to inspire innovative applications. Current research directions include its use in DNA-encoded library technology, as a handle for bioconjugation in antibody-drug conjugates, and as a scaffold for the development of covalent inhibitors. The compound's versatility ensures it will remain an important tool in chemical biology and medicinal chemistry research for years to come.
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